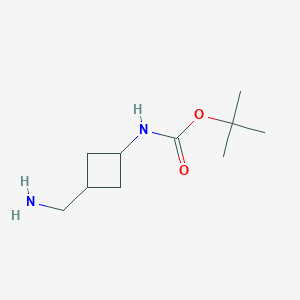
tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate (TBCC) is an organic compound used as a reagent in organic synthesis. It is a versatile molecule that has been used in a number of different applications, from drug synthesis to laboratory experiments. TBCC has a wide range of properties that make it suitable for a variety of uses.
Aplicaciones Científicas De Investigación
Enantioselective Synthesis
tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate has shown its importance in the enantioselective synthesis of analogues of 2′-deoxyribonucleotides. This is particularly relevant in the synthesis of carbocyclic analogues (Ober et al., 2004).
Stereoselective Synthesis
The compound has been utilized in the stereoselective synthesis of factor Xa inhibitors. An efficient route for its preparation from simpler compounds and the control of stereochemistry at key centers has been described, showcasing its versatility in chemical synthesis (Wang et al., 2017).
Metalation and Alkylation
Research has explored its ability to undergo metalation between nitrogen and silicon, leading to the efficient preparation of α-functionalized α-amino silanes. This highlights its utility in organosilicon chemistry (Sieburth et al., 1996).
CO2 Fixation
In a unique application, this compound has been employed in the cyclizative atmospheric CO2 fixation process, demonstrating its potential in environmental chemistry applications (Takeda et al., 2012).
Diels-Alder Reactions
This compound has been used in the preparation and Diels-Alder reaction of various substituted furans, further highlighting its role in facilitating important organic reactions (Padwa et al., 2003).
Cancer Drug Intermediate
It also serves as a key intermediate in the synthesis of anti-cancer drugs, emphasizing its importance in medicinal chemistry (Hao, 2011).
Photocatalysis
The compound has been used in photoredox-catalyzed amination reactions, establishing a new pathway for assembling a range of chemical structures under mild conditions (Wang et al., 2022).
Propiedades
IUPAC Name |
tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-4-7(5-8)6-11/h7-8H,4-6,11H2,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDLXPYQWYTZLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599998 |
Source


|
| Record name | tert-Butyl [3-(aminomethyl)cyclobutyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
130369-10-7 |
Source


|
| Record name | tert-Butyl [3-(aminomethyl)cyclobutyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B179534.png)

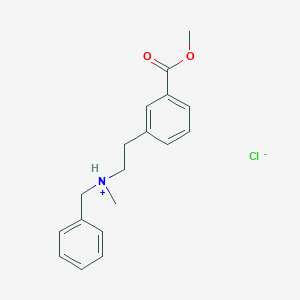
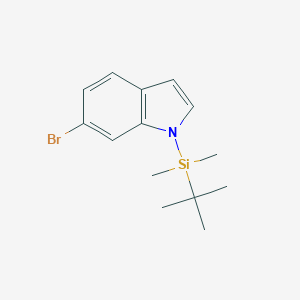
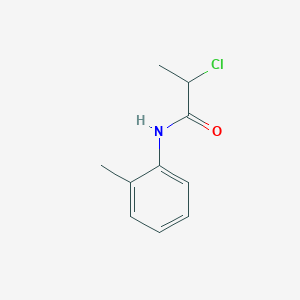
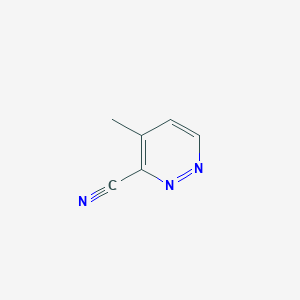
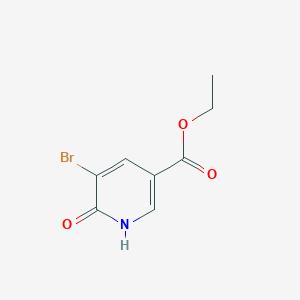
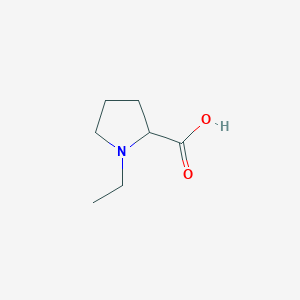
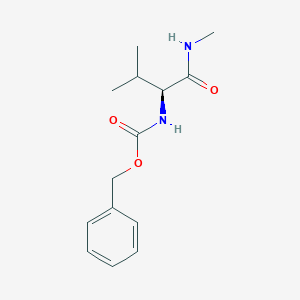
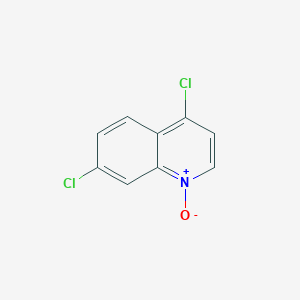

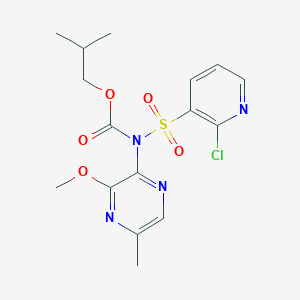
![Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B179563.png)
